1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a triazole moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole group is often introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Final Coupling: The final step involves coupling the triazole-substituted phenyl group with the piperidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific proteins.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]piperidine-3-carboxamide
- 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxylate
Uniqueness
1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c27-21(24-19-10-8-17(9-11-19)13-25-16-22-15-23-25)18-5-4-12-26(14-18)30(28,29)20-6-2-1-3-7-20/h1-3,6-11,15-16,18H,4-5,12-14H2,(H,24,27) |
InChI Key |
AZUYBFMUIORHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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